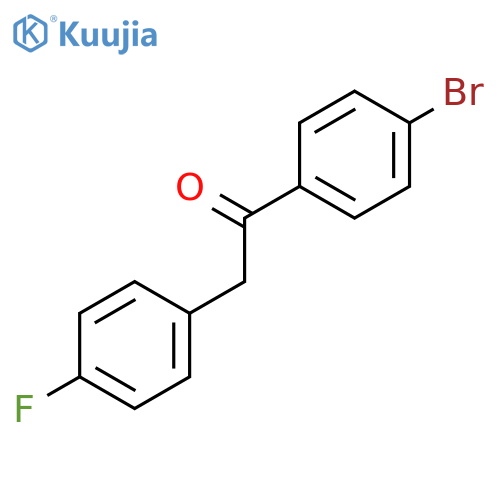

Cas no 107028-32-0 (4'-Bromo-2-(4-fluorophenyl)acetophenone)

4'-Bromo-2-(4-fluorophenyl)acetophenone 化学的及び物理的性質

名前と識別子

-

- 4'-Bromo-2-(4-fluorophenyl)acetophenone

- 1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone

- Ethanone,1-(4-bromophenyl)-2-(4-fluorophenyl)

- UKRORGSYN-BB BBV-5118721

- 107028-32-0

- 4/'-Bromo-2-(4-fluorophenyl)acetophenone

- DTXSID40558095

- 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one

- AKOS005945520

- MFCD02260764

- SCHEMBL6203410

-

- MDL: MFCD02260764

- インチ: InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2

- InChIKey: ACHOHVUUDBKYMX-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 291.99000

- どういたいしつりょう: 291.98991g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07000

- LogP: 4.01360

4'-Bromo-2-(4-fluorophenyl)acetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 203824-2g |

4'-bromo-2-(4-fluorophenyl)acetophenone |

107028-32-0 | 97% | 2g |

£424.00 | 2022-03-01 | |

| Fluorochem | 203824-5g |

4'-bromo-2-(4-fluorophenyl)acetophenone |

107028-32-0 | 97% | 5g |

£730.00 | 2022-03-01 | |

| A2B Chem LLC | AD41101-5g |

4'-Bromo-2-(4-fluorophenyl)acetophenone |

107028-32-0 | 97% | 5g |

$855.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782128-5g |

4'-Bromo-2-(4-fluorophenyl)acetophenone |

107028-32-0 | 97% | 5g |

¥29577.00 | 2024-08-09 | |

| A2B Chem LLC | AD41101-1g |

4'-Bromo-2-(4-fluorophenyl)acetophenone |

107028-32-0 | 97% | 1g |

$321.00 | 2024-04-20 | |

| Fluorochem | 203824-1g |

4'-bromo-2-(4-fluorophenyl)acetophenone |

107028-32-0 | 97% | 1g |

£249.00 | 2022-03-01 | |

| A2B Chem LLC | AD41101-2g |

4'-Bromo-2-(4-fluorophenyl)acetophenone |

107028-32-0 | 97% | 2g |

$516.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782128-1g |

4'-Bromo-2-(4-fluorophenyl)acetophenone |

107028-32-0 | 97% | 1g |

¥10865.00 | 2024-08-09 |

4'-Bromo-2-(4-fluorophenyl)acetophenone 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

4'-Bromo-2-(4-fluorophenyl)acetophenoneに関する追加情報

4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS No. 107028-32-0): An Overview of Its Synthesis, Applications, and Recent Research

4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS No. 107028-32-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a bromo substituent and a fluorinated phenyl group, making it an important intermediate in the synthesis of various pharmaceuticals and functional materials.

The chemical structure of 4'-Bromo-2-(4-fluorophenyl)acetophenone is composed of a benzene ring with a bromo substituent at the 4' position and an acetophenone moiety with a 4-fluorophenyl group. This combination of functional groups imparts unique physical and chemical properties to the compound, making it a valuable starting material for a wide range of synthetic transformations.

In recent years, the synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone has been optimized using various methodologies to improve yield and purity. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These methods have proven to be highly efficient and environmentally friendly, reducing the need for harsh reaction conditions and minimizing waste generation.

The applications of 4'-Bromo-2-(4-fluorophenyl)acetophenone are diverse and span multiple industries. In medicinal chemistry, this compound serves as a key intermediate in the synthesis of several drug candidates. For instance, it has been used in the development of novel anticancer agents and anti-inflammatory drugs. The bromo substituent can be readily replaced with other functional groups through various substitution reactions, allowing for the exploration of a wide range of bioactive molecules.

In materials science, 4'-Bromo-2-(4-fluorophenyl)acetophenone has found applications in the synthesis of advanced polymers and organic semiconductors. The presence of the fluorinated phenyl group enhances the electronic properties of these materials, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Recent research has also focused on the use of 4'-Bromo-2-(4-fluorophenyl)acetophenone in green chemistry initiatives. Scientists are exploring environmentally benign synthetic routes that minimize the use of toxic reagents and solvents. One such approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields.

The safety profile of 4'-Bromo-2-(4-fluorophenyl)acetophenone is an important consideration in its industrial applications. While it is generally considered safe when handled properly, appropriate safety measures should be followed to prevent exposure to skin and eyes. It is recommended to use personal protective equipment (PPE) such as gloves and safety goggles when handling this compound.

In conclusion, 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS No. 107028-32-0) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and versatile reactivity make it an indispensable intermediate in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new applications and synthetic methods for this important compound, further solidifying its role in modern chemistry.

107028-32-0 (4'-Bromo-2-(4-fluorophenyl)acetophenone) 関連製品

- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)

- 2137571-87-8(1-Fluoro-3-mercapto-2-propanol)

- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)

- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)

- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)

- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)

- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)

- 6828-35-9(5-Chloro-2-iodoaniline)

- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)

- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))